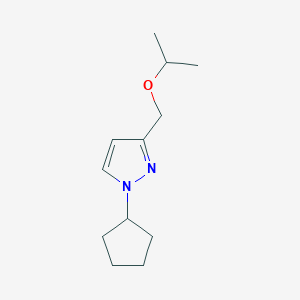
1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole (CPM) is a chemical compound that belongs to the pyrazole family. It is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole inhibits the activity of MAO by binding to the enzyme's active site and preventing the breakdown of neurotransmitters. This leads to an increase in the levels of neurotransmitters in the brain, which can have a positive effect on mood, cognition, and behavior. The anti-inflammatory and analgesic properties of 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can improve mood, motivation, and cognitive function. 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole has also been shown to reduce inflammation and pain in animal models, indicating its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. It is also a potent inhibitor of MAO, which makes it a useful tool for studying the role of neurotransmitters in various physiological and pathological conditions. However, one limitation of 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole. One area of interest is its potential as a therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders. Another area of interest is its potential as an anti-inflammatory and analgesic agent for the treatment of chronic pain and inflammation. Further research is needed to fully understand the mechanisms of action of 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole involves the reaction between cyclopentanone and isopropylmagnesium bromide, followed by the reaction between the resulting intermediate and 3-chloromethyl-1H-pyrazole. The final product is obtained after purification using column chromatography. The synthesis of 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in various scientific fields. It has been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-10(2)15-9-11-7-8-14(13-11)12-5-3-4-6-12/h7-8,10,12H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIMPTQINWPHOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2901244.png)
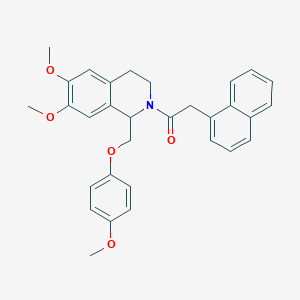
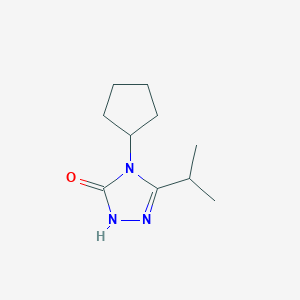

![tert-butyl 2-(3-methyl-N-(m-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate](/img/structure/B2901248.png)
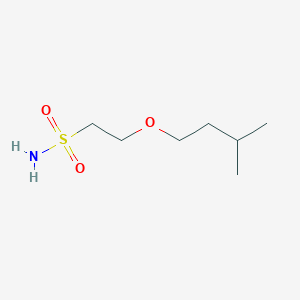

![4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)sulfanylcarbothioyl]-2,6-di-tert-butylphenol](/img/structure/B2901253.png)
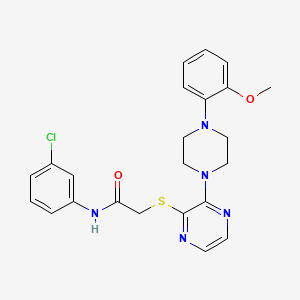

![N-[1-(1-adamantyl)propyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B2901257.png)